
Ethyl 3-azido-4-oxopentanoate
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Overview
Description
Ethyl 3-azido-4-oxopentanoate is an organic compound that belongs to the class of azido ketones. It is a versatile intermediate used in various chemical reactions and synthesis processes. This compound is known for its reactivity and ability to form a wide range of derivatives, making it valuable in both academic research and industrial applications.
Preparation Methods
Ethyl 3-azido-4-oxopentanoate can be synthesized through several methods. One common approach involves the nucleophilic substitution of ethyl 3-bromo-4-oxopentanoate with sodium azide in acetone under reflux conditions . Another method includes the substitution of ethyl 3-chloro-4-oxopentanoate with excess sodium azide in acetone, also under reflux . These methods yield this compound with high efficiency and minimal side products.
Chemical Reactions Analysis
Nucleophilic Substitution with Primary Amines
Ethyl 3-azido-4-oxopentanoate reacts with primary amines under Lewis acid catalysis to form γ-imino-β-enamino esters. This reaction proceeds via an intermediate α-azido imine, which eliminates nitrogen gas and tautomerizes to the stable product .
Reaction Conditions :
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Catalyst : Titanium(IV) chloride (TiCl₄)
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Solvent : Dry dichloromethane
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Temperature : Reflux
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Time : 18 hours
Primary Amine | Product (Ethyl 4-imino-3-amino-2-pentenoate) | Yield (%) |
---|---|---|
Benzylamine | 7a | 84 |
Butylamine | 7b | 66 |
Cyclohexylamine | 7c | 55 |
Mechanistic Insight :
The azide group undergoes nucleophilic displacement by the amine, forming an unstable α-azido imine intermediate. Subsequent elimination of N₂ drives tautomerization to the γ-imino-β-enamino ester .
Thermal Elimination to Enamines
Prolonged heating of this compound induces nitrogen elimination, yielding ethyl 3-amino-4-oxo-2-pentenoate, a functionalized enamine .
Reaction Conditions :
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Solvent : Acetone
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Temperature : Reflux
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Time : Extended heating (>24 hours)
Starting Material | Product | Byproduct |
---|---|---|
This compound | Ethyl 3-amino-4-oxo-2-pentenoate | Ethyl 4-oxo-2-pentenoate (<5%) |
Application :
The resulting enamine serves as a precursor for heterocyclic compounds, including pyridine derivatives relevant to renin inhibitors .
Hydrogenation to γ-Amino Esters
Catalytic hydrogenation reduces the azide group to an amine, producing ethyl 3-amino-4-oxopentanoate, a key intermediate for statine analogues .
Reaction Conditions :
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Catalyst : Palladium on carbon (Pd/C) or Raney nickel
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Pressure : H₂ gas (1 atm)
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Solvent : Ethanol
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Time : 4–6 hours
Substrate | Product | Yield (%) |
---|---|---|
This compound | Ethyl 3-amino-4-oxopentanoate | 90–95 |
Utility :
The reduced product is pivotal in synthesizing renin inhibitors and calcium ion regulators .
Stability and Side Reactions
This compound is prone to decomposition under acidic or basic conditions. For example:
Scientific Research Applications
Ethyl 3-azido-4-oxopentanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-azido-4-oxopentanoate involves its reactivity as an azido compound. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various derivatives. These reactions often involve the formation of nitrogen gas as a byproduct, which drives the reaction forward .
Comparison with Similar Compounds
Ethyl 3-azido-4-oxopentanoate can be compared with other azido ketones, such as ethyl 3-azido-4-oxobutanoate and ethyl 3-azido-4-oxopropanoate. While these compounds share similar reactivity, this compound is unique due to its longer carbon chain, which can influence its reactivity and the types of derivatives it forms . This uniqueness makes it particularly valuable in the synthesis of more complex molecules.
Properties
Molecular Formula |
C7H11N3O3 |
---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
ethyl 3-azido-4-oxopentanoate |
InChI |
InChI=1S/C7H11N3O3/c1-3-13-7(12)4-6(5(2)11)9-10-8/h6H,3-4H2,1-2H3 |
InChI Key |
FTHUPIUMDIOXJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)C)N=[N+]=[N-] |
Origin of Product |
United States |
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